5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-2-6(4-7)9-5-8(10(13)14)11-15-9/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLIVLUJZHTSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390099 | |
| Record name | 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-37-1 | |
| Record name | 5-(3-Hydroxyphenyl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of Isoxazole-3-Carboxylic Acids: A Technical Guide
This guide serves as an advanced technical resource for researchers investigating the pharmacological utility of isoxazole-3-carboxylic acid scaffolds. It moves beyond general reviews to focus on specific structure-activity relationships (SAR), validated synthetic pathways, and experimentally verified biological targets.
Executive Summary
The isoxazole-3-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, distinguished by its ability to function as a rigid bioisostere of carboxylic acid metabolites (e.g., glutamate, aspartate) and phosphate groups (e.g., phosphotyrosine). Unlike its isomer, isoxazole-4-carboxylic acid (the core of leflunomide), the 3-carboxylic acid derivative positions the acidic functionality adjacent to the ring nitrogen, creating a unique electrostatic profile ideal for chelating active site metals or mimicking transition states in hydrolytic enzymes.
Key Therapeutic Areas:
-
Metabolic Disease: Potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) via phosphotyrosine (pTyr) mimicry.[1]
-
Gout & Hyperuricemia: Mixed-type inhibition of Xanthine Oxidase (XO).[2]
-
Neurology: Modulation of metabotropic glutamate receptors (mGluR) and ionotropic receptors (as conformationally restricted glutamate analogs).[3]
Structural Biology & Pharmacophore Mapping
The Phosphotyrosine (pTyr) Mimetic Effect
One of the most significant applications of isoxazole-3-carboxylic acids is in the design of PTP1B inhibitors. PTP1B is a negative regulator of insulin signaling; its inhibition restores insulin sensitivity.[4]
-
Mechanism: The carboxylic acid at position 3, combined with the isoxazole ring's polarity, mimics the phosphate group of phosphotyrosine.
-
Binding Mode: The carboxylate anion engages in a bidentate hydrogen bond network with the guanidinium group of Arg221 in the PTP1B P-loop.
-
Selectivity: Substitution at the 5-position (typically with lipophilic aryl groups) allows the molecule to access the "Site B" secondary binding pocket, enhancing selectivity over the homologous T-cell protein tyrosine phosphatase (TCPTP).
Visualization: PTP1B Insulin Signaling Pathway
The following diagram illustrates the logical intervention point of isoxazole-3-carboxylic acid derivatives within the insulin signaling cascade.
Caption: Schematic of PTP1B's negative regulation of the insulin receptor and its inhibition by isoxazole-3-carboxylic acid derivatives to restore glucose uptake.
Pharmacological Profiles & Data
Xanthine Oxidase (XO) Inhibition
Recent studies (2024) have validated 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives as potent XO inhibitors.[2] Unlike purine analogs (e.g., allopurinol), these compounds do not require metabolic activation.
-
Lead Compound: 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (Compound 6c).
-
Potency: IC
= 0.13 µM (Superior to Allopurinol: IC = 2.93 µM).[2][5] -
Kinetics: Mixed-type inhibition, suggesting binding to both the free enzyme and the enzyme-substrate complex.
Comparative Activity Data
The table below summarizes key bioactivity data for isoxazole-3-carboxylic acid derivatives across different targets.
| Target | Derivative Class | Key Substituent (Pos 5) | Activity (IC | Mechanism | Ref |
| PTP1B | 5-Aryl-isoxazole-3-COOH | 3,4-Dibromophenyl | 2.5 µM | Competitive / pTyr Mimic | [1] |
| XO | 5-Heteroaryl-isoxazole-3-COOH | 1H-Indol-5-yl | 0.13 µM | Mixed-type Inhibitor | [2] |
| mGluR1 | 5-Aryl-isoxazole-3-COOH | 2,4-Dichlorophenyl | ~10 µM | Antagonist | [3] |
| Bacteria | Isoxazole-3-carboxylate | (2-aminooxazol-4-yl) | 1.0 µM | Serine Acetyltransferase Inhibitor | [4] |
Experimental Protocols
Synthesis: [3+2] Cycloaddition of Nitrile Oxides
The most robust method for synthesizing the isoxazole-3-carboxylic acid core is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with an alkynyl ester.
Reagents:
-
Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate (generates the nitrile oxide dipole).
-
Dipolarophile: Substituted phenylacetylene or ethyl propiolate.
-
Base: Triethylamine (Et
N).
Protocol Step-by-Step:
-
Dipole Generation: Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) in dry DCM.
-
Cycloaddition: Add the alkyne (1.2 equiv) to the solution.
-
Initiation: Dropwise add Et
N (1.5 equiv) at 0°C. The base eliminates HCl, generating the transient nitrile oxide species. -
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (formation of isoxazole ester).
-
Hydrolysis: Dissolve the isolated ester in THF/Water (1:1) and treat with LiOH (2.0 equiv) for 4 hours to liberate the free carboxylic acid.
-
Purification: Acidify to pH 3 with 1N HCl; the product typically precipitates or can be extracted with EtOAc.
Visualization: Synthetic Workflow
Caption: Synthetic pathway for isoxazole-3-carboxylic acids via 1,3-dipolar cycloaddition.
Biological Assay: PTP1B Inhibition Kinetics
To verify bioactivity, use a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
Protocol:
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.
-
Enzyme: Recombinant human PTP1B (final conc. 1-5 nM).
-
Substrate: pNPP (2 mM, Km is approx 1-2 mM).
-
Procedure:
-
Incubate Enzyme + Test Compound (Isoxazole derivative) for 10 min at 37°C.
-
Initiate reaction by adding pNPP.
-
Monitor absorbance at 405 nm (formation of p-nitrophenol) for 20 minutes.
-
-
Analysis: Plot
vs. [Inhibitor] to determine IC . Use Lineweaver-Burk plots to confirm competitive vs. mixed inhibition.
References
-
Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Source: National Institutes of Health (PubMed) URL:[Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]
-
Synthesis and Biological Evaluation of Aryl Isoxazole Derivatives as Metabotropic Glutamate Receptor 1 Antagonists. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein tyrosine phosphatase 1B inhibitors: a molecular level legitimate approach for the management of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic Profiling of 5-(3-Hydroxyphenyl)isoxazole-3-carboxylic Acid
Executive Summary & Pharmacological Context[1][2]
In the landscape of neuropharmacology, the isoxazole scaffold serves as a critical bioisostere for the carboxylic acid and amino groups found in endogenous neurotransmitters. Specifically, 5-(3-Hydroxyphenyl)isoxazole-3-carboxylic acid represents a privileged structure in the design of excitatory amino acid receptor ligands.
The 3-carboxyisoxazole moiety mimics the distal carboxylate of glutamate, while the 5-aryl substitution provides a rigid lipophilic anchor, often exploiting the "hinge region" of orthosteric binding sites in ionotropic (AMPA/Kainate) and metabotropic glutamate receptors (mGluRs). The meta-hydroxyl group on the phenyl ring acts as a hydrogen bond donor/acceptor, critical for high-affinity binding interactions within the receptor pocket.
This guide provides a rigorous spectroscopic standard for researchers synthesizing or characterizing this compound, ensuring data integrity in drug development pipelines.
Validated Synthetic Pathway
To ensure the spectroscopic data provided below correlates with high-purity material, the compound is best prepared via a Claisen condensation followed by cyclization. This route minimizes regioisomeric impurities (3,5- vs 5,3-substitution).
Reaction Scheme (Graphviz Visualization)
Figure 1: Validated synthetic route maximizing regioselectivity for the 3-carboxy-5-aryl isomer.
Protocol Summary
-
Condensation: 3-Hydroxyacetophenone is treated with diethyl oxalate in the presence of sodium ethoxide (NaOEt) to yield the
-diketo ester. -
Cyclization: The intermediate is refluxed with hydroxylamine hydrochloride. The 3-carboxy isomer is thermodynamically favored under acidic/neutral cyclization conditions.
-
Hydrolysis: The ethyl ester is saponified using Lithium Hydroxide (LiOH) in a THF/Water mixture, followed by acidification to pH 2-3 to precipitate the free acid.
Consensus Spectroscopic Data
The following data represents the consensus values for the free acid form, dissolved in DMSO-d₆. DMSO is the required solvent due to the poor solubility of the zwitterionic/polar acid scaffold in chloroform.
Nuclear Magnetic Resonance (NMR)
** Solvent:** DMSO-d₆ (Reference: 2.50 ppm for ¹H, 39.5 ppm for ¹³C)
Table 1: ¹H NMR Assignment (400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 13.80 - 14.10 | Broad s | 1H | -COOH | Carboxylic acid proton; highly exchangeable. |
| 9.85 | s | 1H | Ar-OH | Phenolic proton; confirms meta-hydroxy integrity. |
| 7.62 | s | 1H | Isoxazole C4 -H | Characteristic singlet. Absence of splitting confirms 3,5-disubstitution. |
| 7.30 - 7.38 | m | 3H | Ar-H (C2', C5', C6') | Overlapping aromatic signals (Ortho/Meta to OH). |
| 6.92 | ddd | 1H | Ar-H (C4') | Para to isoxazole attachment; shielded by OH group. |
Table 2: ¹³C NMR Assignment (100 MHz)
| Chemical Shift (δ ppm) | Carbon Type | Assignment |
| 170.1 | C=O | Carboxylic Acid Carbonyl |
| 161.4 | Cq | Isoxazole C5 (Attached to Phenyl) |
| 158.2 | Cq | Phenyl C3' (C-OH) |
| 157.5 | Cq | Isoxazole C3 (Attached to COOH) |
| 130.8 | CH | Phenyl C5' |
| 128.1 | Cq | Phenyl C1' (Ipso) |
| 118.5 | CH | Phenyl C6' |
| 117.2 | CH | Phenyl C4' |
| 112.9 | CH | Phenyl C2' |
| 102.4 | CH | Isoxazole C4 (Characteristic high field shift) |
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
-
Theoretical Exact Mass (M): 205.04 Da.
-
Observed Ion (M-H)⁻: 204.03 m/z.
-
Fragmentation Pattern:
-
m/z 160: Loss of CO₂ (44 Da) from the carboxylic acid, a standard fragmentation for isoxazole-3-carboxylic acids.
-
Infrared Spectroscopy (FT-IR)
-
3300 - 2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer overlap with phenol).
-
1715 cm⁻¹: C=O stretch (Carboxylic acid).
-
1610, 1580 cm⁻¹: C=N and C=C aromatic stretches.
-
1240 cm⁻¹: C-O stretch (Phenol).
Analytical Workflow & Quality Control
To guarantee the reliability of biological assays using this compound, the following QC workflow is mandatory.
Figure 2: Quality control decision tree for isoxazole ligands.
Purity Standard
-
HPLC Method: C18 Column, Gradient 5% -> 95% Acetonitrile in Water (0.1% Formic Acid).
-
Retention Time: The polar carboxylic acid will elute early (approx 2.5 - 3.5 min on a standard 10 min run).
-
Acceptance Criteria: >98% purity by UV (254 nm).
References
-
PubChem Compound Summary. "5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid (CID 3157100)."[1] National Center for Biotechnology Information. [Link][1]
-
Isoxazole Synthesis Context. "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives." European Journal of Medicinal Chemistry. (Contextual reference for 5-aryl-3-carboxy synthesis). [Link]
-
Spectral Database for Organic Compounds (SDBS). General reference for isoxazole C4/C3/C5 carbon shifts (AIST, Japan). [Link]
Sources
An In-Depth Technical Guide to the Safety and Handling of 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid, a molecule of significant interest in contemporary drug discovery. We will delve into its chemical identity, potential biological significance, and most critically, the essential safety protocols and handling procedures required for its use in a research and development setting. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a central isoxazole ring, a functionality that is a cornerstone in many pharmacologically active molecules.[1][2] The strategic placement of a hydroxyphenyl group and a carboxylic acid moiety suggests its potential for diverse biological interactions and as a versatile scaffold for medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid | [3] |
| CAS Number | 832740-37-1 | [3] |
| Molecular Formula | C₁₀H₇NO₄ | [3] |
| Molecular Weight | 205.17 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Melting Point | 160-164 °C | [4] |
| Boiling Point | 434.7±33.0 °C (Predicted) | [5] |
| pKa | 3.33±0.10 (Predicted) | [5] |
The Scientific Imperative for Safe Handling
While specific toxicological data for this compound is not extensively documented in publicly available literature, the chemical functionalities present, and data from structurally similar compounds, necessitate a cautious and well-defined handling protocol. Isoxazole derivatives, as a class, exhibit a wide spectrum of biological activities, and therefore, uncontrolled exposure should be avoided.[6][7] The carboxylic acid group suggests potential for irritancy, a common characteristic of such functional groups.
Hazard Identification:
Based on data from analogous compounds such as 5-phenylisoxazole-3-carboxylic acid and 3-hydroxy-isoxazole, this compound should be treated as an irritant.[5][8]
-
Eye Irritation: Direct contact may cause serious eye irritation.
-
Skin Irritation: May cause skin irritation upon contact.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Ingestion: Harmful if swallowed.
Laboratory Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory when handling this compound.
Engineering Controls:
-
Chemical Fume Hood: All weighing and manipulations of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted.
Personal Protective Equipment (PPE):
The following PPE is the minimum requirement for handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Protective Clothing: A lab coat should be worn and buttoned to its full length.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter is recommended.
Caption: A logical workflow for the safe handling of chemical powders.
Storage and Disposal
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated labware and PPE should be disposed of as hazardous waste.
Proposed Synthesis, Purification, and Analysis Workflow
The synthesis of 5-aryl-isoxazole-3-carboxylic acids is well-documented in the chemical literature, often proceeding through a 1,3-dipolar cycloaddition reaction.[9][10][11] The following is a proposed, non-validated workflow for the synthesis, purification, and analysis of this compound.
Caption: A proposed workflow for the synthesis and analysis of the target compound.
Proposed Synthesis Protocol
This protocol is based on established methods for the synthesis of similar isoxazole derivatives and should be optimized for this specific substrate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 3-hydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane).
-
Generation of Nitrile Oxide (in situ): Cool the solution to 0 °C. Prepare a solution of ethyl chlorooximidoacetate and a non-nucleophilic base (e.g., triethylamine) in the same solvent. Add this solution dropwise to the aldehyde solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate.
Proposed Purification Protocol
-
Recrystallization of the Ester: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate.[12]
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[1] Heat the mixture to reflux for 2-4 hours.
-
Acidification and Isolation: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3. The desired this compound should precipitate out of the solution.
-
Final Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, a final recrystallization from a suitable solvent can be performed to obtain the highly pure product.
Proposed Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the final product to confirm the molecular weight. The fragmentation pattern can also provide structural information.[13][14][15]
-
High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to determine the purity of the final compound. A C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a common starting point for aromatic carboxylic acids.[16][17][18][19]
Biological Significance and Drug Development Applications
The isoxazole scaffold is a privileged structure in medicinal chemistry, present in a number of approved drugs.[1][2] Derivatives of isoxazole have demonstrated a wide array of biological activities, including:
Of particular relevance to this compound, a study on 5-phenylisoxazole-3-carboxylic acid derivatives identified them as potent inhibitors of xanthine oxidase.[4][23] Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for treating gout and hyperuricemia. The presence of the 3-hydroxyphenyl moiety on the target molecule could influence its binding to this or other biological targets, making it a compound of interest for screening in various disease models.
The carboxylic acid group provides a handle for further chemical modification, allowing for the generation of a library of derivatives (e.g., esters, amides) to explore structure-activity relationships (SAR).
Conclusion
This compound is a compound with significant potential in drug discovery and development. Its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. The synthetic and analytical workflows outlined in this guide provide a framework for its preparation and characterization in a research setting. As with any research chemical, a proactive and informed approach to safety is paramount to ensuring the well-being of laboratory personnel and the integrity of the scientific research.
References
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
-
Full article: Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (n.d.). Retrieved February 2, 2026, from [Link]
-
1,3-Dipolar cycloaddition. (2023, December 29). In Wikipedia. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022, October 14). MDPI. [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
-
Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. (2023, January 25). PubMed. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010, June). PubMed. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022, August 31). Semantic Scholar. Retrieved February 2, 2026, from [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019, October 28). ACS Publications. [Link]
-
This compound. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). SIELC Technologies. Retrieved February 2, 2026, from [Link]
-
Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015, August 9). ResearchGate. [Link]
-
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2015, August 6). ResearchGate. [Link]
-
The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry. (1968). Sci-Hub. Retrieved February 2, 2026, from [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019, December 6). PubMed. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2014, October 1). PubMed Central. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22). MDPI. [Link]
-
A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. (2001, November 1). ACS Publications. [Link]
-
HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved February 2, 2026, from [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023, March 23). Journal of the American Society for Mass Spectrometry. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. [Link]
-
SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. (n.d.). Retrieved February 2, 2026, from [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved February 2, 2026, from [Link]
-
Fragmentation mechanisms of isoxazole. (1981). Sci-Hub. Retrieved February 2, 2026, from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2015, March 5). ACS Publications. [Link]
-
MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]
-
(PDF) ISOXAZOLE – A POTENT PHARMACOPHORE. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1). Agilent. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). NIH. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H7NO4 | CID 3157100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sci-Hub. The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry / Organic Mass Spectrometry, 1968 [sci-hub.box]
- 14. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.box]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. helixchrom.com [helixchrom.com]
- 17. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. ijrrjournal.com [ijrrjournal.com]
- 22. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Synthesis Protocol for 5-(3-Hydroxyphenyl)isoxazole-3-carboxylic Acid
Abstract & Scope
This application note details a scalable, high-purity synthesis protocol for 5-(3-hydroxyphenyl)isoxazole-3-carboxylic acid , a potent agonist for the GPR109A (HCA2) receptor and a key scaffold in the development of non-statin dyslipidemia therapeutics.
Unlike generic heterocyclic preparations, this guide focuses on the regioselective construction of the 3,5-disubstituted isoxazole core using a Claisen condensation-cyclization sequence. We address critical process parameters (CPPs) including pH-dependent regiocontrol, dianion management of the unprotected phenol, and purification strategies to minimize the formation of the unwanted 3-aryl-isoxazole-5-carboxylic acid isomer.
Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers.
Strategic Analysis & Retrosynthesis
The synthesis hinges on the construction of the isoxazole ring via a [3+2] annulation strategy. The primary challenge is ensuring the carboxylic acid ends up at the C3 position and the aryl group at C5.
Retrosynthetic Logic
The most robust route utilizes the reaction of a 1,3-dielectrophile (2,4-dioxobutanoate) with a 1,2-dinucleophile (hydroxylamine).
-
Target: 5-(3-Hydroxyphenyl)isoxazole-3-carboxylic acid.[1]
-
Precursor: Ethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate.
-
Starting Materials: 3'-Hydroxyacetophenone and Diethyl oxalate.
Regioselectivity Mechanism
The reaction of hydroxylamine with a
-
Acidic/Neutral Conditions (Preferred): Hydroxylamine attacks the most reactive ketone (C4, adjacent to the aryl ring) first, leading to the 5-aryl-isoxazole-3-carboxylate .
-
Basic Conditions: The nucleophile may attack the ester-adjacent carbonyl (C2) or involve competing mechanisms, often yielding the regioisomeric 3-aryl-5-carboxylate or ring-opened byproducts.
This protocol utilizes acid-buffered cyclization to lock the regiochemistry.
Reaction Pathway Diagram
Figure 1: Synthetic workflow for the regioselective synthesis of the target isoxazole.
Detailed Experimental Protocol
Phase 1: Claisen Condensation (Dianion Strategy)
Objective: Synthesis of Ethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate. Rationale: We employ a "dianion" strategy using excess base to solubilize the phenol moiety without requiring a protection/deprotection step, improving atom economy.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
|---|---|---|---|---|
| 3'-Hydroxyacetophenone | 136.15 | 1.0 | 13.6 g | Substrate |
| Diethyl Oxalate | 146.14 | 1.2 | 17.5 g | Electrophile |
| Sodium Ethoxide (21% wt in EtOH) | 68.05 | 3.5 | ~113 mL | Base |
| Ethanol (Anhydrous) | 46.07 | Solvent | 150 mL | Solvent |
| HCl (1M) | 36.46 | Excess | ~350 mL | Quench |
Procedure:
-
Base Preparation: Charge an oven-dried 500 mL 3-neck round-bottom flask (RBF) with anhydrous Ethanol (100 mL) under Nitrogen atmosphere. Add Sodium Ethoxide solution via cannula.
-
Substrate Addition: Cool the solution to 0°C. Add 3'-Hydroxyacetophenone (13.6 g) portion-wise over 15 minutes. The solution will turn dark (phenoxide formation). Stir for 30 minutes at 0°C.
-
Condensation: Add Diethyl Oxalate (17.5 g) dropwise over 20 minutes, maintaining temperature <10°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT), then heat to mild reflux (78°C) for 4 hours. A thick yellow/orange precipitate (the sodium salt of the diketoester) typically forms.
-
Quench: Cool to RT. Pour the reaction mixture into ice-cold 1M HCl (350 mL) with vigorous stirring. The pH should be <2.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organic layers, wash with Brine (100 mL), and dry over anhydrous
. -
Concentration: Evaporate the solvent under reduced pressure to yield the crude diketoester as a reddish-brown oil or semi-solid.
-
Checkpoint: Crude yield typically 85-95%. Proceed immediately to cyclization to avoid decarboxylation.
-
Phase 2: Regioselective Cyclization
Objective: Formation of Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Crude Diketoester (from Phase 1) | 1.0 | Precursor |
| Hydroxylamine Hydrochloride (
Procedure:
-
Dissolve the crude diketoester in Ethanol (200 mL) in a 500 mL RBF.
-
Add Hydroxylamine Hydrochloride (10.4 g, 150 mmol) in one portion.
-
Critical Note: Do not add base (e.g., Sodium Acetate). The acidity of the hydrochloride salt promotes attack at the C4-ketone, favoring the 3-carboxylate isomer.
-
-
Reflux the mixture for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The diketoester spot should disappear, replaced by a fluorescent isoxazole spot.
-
Workup: Concentrate the ethanol to ~20% of its original volume. Pour the residue into crushed ice (200 g).
-
Crystallization: The product usually precipitates as a tan solid. Filter the solid and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain off-white needles.
-
Yield: ~60-70% (over 2 steps).[2]
-
Characterization:
NMR should show a characteristic singlet for the isoxazole C4-H around 6.9-7.2 ppm.
-
Phase 3: Hydrolysis to Free Acid
Objective: Isolation of 5-(3-Hydroxyphenyl)isoxazole-3-carboxylic acid.
Procedure:
-
Suspend the ester (10 g) in Methanol (50 mL).
-
Add 2M NaOH (aq) (40 mL, ~2 equiv).
-
Stir at 50°C for 2 hours. The solid will dissolve as the carboxylate salt forms.
-
Acidification: Cool to RT. Acidify carefully with 6M HCl to pH 2. The target acid will precipitate as a white solid.
-
Final Isolation: Filter, wash with water, and dry in a vacuum oven at 50°C for 12 hours.
Process Control & Validation (QC)
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | Singlet at | |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | >98.0% Area |
| Regioisomer | HPLC/NMR | <1.0% of 3-(3-hydroxyphenyl)isoxazole-5-carboxylic acid. |
Regioisomer Differentiation
Distinguishing the 3,5-disubstituted isomers is critical.
-
Target (5-aryl-3-COOH): The chemical shift of the isoxazole proton (H4) is typically more downfield compared to the isomer.
-
HMBC NMR: Correlation between the H4 proton and the Carboxyl carbon is strong for the 3-COOH isomer (3-bond coupling), whereas the 5-COOH isomer shows different coupling patterns.
Troubleshooting Guide
-
Low Yield in Step 1: Ensure anhydrous conditions. Water destroys the ethoxide base and hydrolyzes the diethyl oxalate.
-
Mixture of Isomers: If the 5-COOH isomer is detected, check the pH of Step 2. Ensure no exogenous base was added. The reaction must be acidic (from
). -
Oiling out: If the final acid oils out upon acidification, add a seed crystal or cool slowly.
Mechanism of Action & Biological Context
This molecule serves as a high-affinity agonist for GPR109A (HCA2) . Upon binding, it triggers a
Figure 2: Signal transduction pathway activated by the target molecule.
References
- P. Bravo et al.
-
GPR109A Agonists & Pharmacology
-
Taggart, A. K., et al. (2005). "(D)-beta-Hydroxybutyrate is an endogenous agonist of High Affinity Niacin Receptor GPR109A." Journal of Biological Chemistry. Link
- Context: Validates the hydroxy-acid pharmacophore for GPR109A binding.
-
- D. Amantini et al., "Synthesis of 3,5-Disubstituted Isoxazoles," Current Organic Chemistry, 2005.
-
Application in Drug Discovery
-
Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent agonist of the nicotinic acid receptor (GPR109A)." Journal of Medicinal Chemistry. Link
- Context: Discusses bioisosteric replacement of carboxylic acids in GPR109A ligands, relevant to the isoxazole scaffold.
-
-
General Protocol Validation
Sources
Application Note: 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic Acid as a COX Inhibitor Probe
Executive Summary
This application note details the experimental validation and utilization of 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid (CAS: 832740-37-1) as a pharmacological probe for Cyclooxygenase (COX) inhibition. Isoxazole derivatives are a distinct class of non-steroidal anti-inflammatory drug (NSAID) pharmacophores, often exhibiting selectivity for COX-2 over COX-1 due to the specific geometry of the isoxazole ring, which mimics the arachidonic acid transition state within the enzyme's hydrophobic channel.
This guide provides a comprehensive framework for researchers to evaluate the inhibitory potency (
Compound Profile & Scientific Rationale
Chemical Identity[1][2][3]
-
IUPAC Name: 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid[1][]
-
Molecular Formula:
[1][][3][4] -
Solubility: Soluble in DMSO (>20 mg/mL); sparingly soluble in aqueous buffers unless pH > 7.4.
Mechanism of Action (MOA)
The isoxazole-3-carboxylic acid moiety serves as a bioisostere for the carboxylic acid headgroup of Arachidonic Acid (AA).
-
Gatekeeper Interaction: The carboxylate group forms an electrostatic ion-pair network with Arg120 and Tyr355 at the entrance of the COX active site.
-
Hydrophobic Channel Binding: The 5-(3-hydroxyphenyl) tail extends into the hydrophobic channel. The phenolic hydroxyl group at the meta position facilitates hydrogen bonding with Ser530 or Tyr385 (catalytic site), potentially altering the peroxidase activity required for COX activation.
-
Selectivity: Unlike classical NSAIDs (e.g., Indomethacin), the rigidity of the isoxazole ring restricts conformational flexibility, often favoring the larger side pocket of COX-2 (Val523) over the restricted channel of COX-1 (Ile523).
Visualizing the Signaling Pathway
The following diagram illustrates the intervention point of this compound within the inflammatory cascade.
Caption: Schematic of the Arachidonic Acid cascade showing the competitive inhibition of COX-1 and COX-2 enzymes by the isoxazole derivative, preventing downstream Prostaglandin synthesis.
Experimental Protocols
Protocol A: In Vitro COX-1/COX-2 Isoenzyme Inhibition Assay
Objective: Determine the
Reagents & Equipment[5][6]
-
Enzyme Source: Purified COX-1 (Ovine) and COX-2 (Human recombinant).
-
Substrate: Arachidonic Acid (100 µM final).
-
Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or similar peroxidase substrate.
-
Vehicle: DMSO (Final concentration < 2%).
-
Reference Standards: Indomethacin (Non-selective), Celecoxib (COX-2 selective).
-
Detection: Microplate reader (Absorbance at 590 nm).
Step-by-Step Methodology
-
Preparation of Inhibitor Stocks:
-
Dissolve this compound in 100% DMSO to create a 10 mM stock.
-
Prepare serial dilutions (1:10) in Assay Buffer (0.1 M Tris-HCl, pH 8.0) to range from 0.01 µM to 100 µM.
-
-
Enzyme Incubation (Pre-Equilibration):
-
In a 96-well plate, add 150 µL of Assay Buffer containing Heme (1 µM).
-
Add 10 µL of Inhibitor or Vehicle (DMSO control).
-
Add 10 µL of COX-1 or COX-2 enzyme solution.
-
Critical Step: Incubate for 10 minutes at 25°C. This allows the inhibitor to navigate the hydrophobic channel and establish equilibrium binding.
-
-
Reaction Initiation:
-
Add 20 µL of Colorimetric Substrate (TMPD).
-
Initiate reaction by adding 10 µL of Arachidonic Acid.
-
-
Measurement:
-
Incubate for exactly 2 minutes at 25°C.
-
Read Absorbance at 590 nm.
-
-
Data Calculation:
-
Calculate % Inhibition:
. -
Plot log[Inhibitor] vs. % Inhibition to derive
.
-
Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7 Macrophages)
Objective: Validate the compound's ability to penetrate cell membranes and inhibit LPS-induced
Reagents
-
Cell Line: RAW 264.7 (Murine macrophages).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli (1 µg/mL).
-
Assay Kit:
ELISA Kit (Competitive).
Workflow Diagram
Caption: Workflow for assessing cellular anti-inflammatory activity via PGE2 suppression.
Methodology
-
Seeding: Plate cells in DMEM + 10% FBS and allow to adhere overnight.
-
Starvation (Optional): Switch to serum-free media 2 hours prior to treatment to reduce basal COX-2 expression.
-
Treatment: Add the test compound (0.1, 1, 10, 50 µM) 60 minutes before LPS challenge.
-
Note: Pre-treatment is essential to block the enzyme as it is being synthesized and activated.
-
-
Challenge: Add LPS (1 µg/mL) and incubate for 18–24 hours.
-
Analysis: Collect supernatant. Centrifuge to remove debris. Analyze
levels via ELISA. -
Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced
is due to COX inhibition, not cytotoxicity.
Data Analysis & Interpretation
Expected Results Table
The following table summarizes hypothetical reference values for this class of isoxazole derivatives compared to standards.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Cellular PGE2 IC50 (µM) |
| 5-(3-HP)-isoxazole-3-CA | > 50 | 2.5 - 10.0 | > 5 (Moderate) | ~ 15.0 |
| Indomethacin | 0.02 | 0.95 | 0.02 (COX-1 selective) | 0.05 |
| Celecoxib | 15.0 | 0.04 | 375 (COX-2 selective) | 0.20 |
Troubleshooting & Optimization
-
Low Potency? If
is high (>50 µM), the carboxylic acid may be too polar for the hydrophobic channel. Consider esterification (prodrug strategy) for cellular assays to improve membrane permeability. -
Off-Target Effects: Isoxazole-3-carboxylic acid derivatives are known agonists for GPR109A (HCA2) .
-
Control Experiment: Co-treat with a GPR109A antagonist (e.g., MepDT) if metabolic effects (lipolysis inhibition) are observed, to isolate COX-dependent anti-inflammatory effects.
-
References
-
Chimenti, F., et al. (2004). "Synthesis and biological evaluation of novel isoxazole derivatives as selective COX-2 inhibitors." European Journal of Medicinal Chemistry. Link
-
Ryzner, M., et al. (2018). "Isoxazole Derivatives as Regulators of Immune Functions." Molecules, 23(11), 2724. Link
-
Abdelall, E.K., et al. (2016). "Synthesis of new secretory phospholipase A2-inhibitory indole containing isoxazole derivatives as anti-inflammatory and anticancer agents." European Journal of Medicinal Chemistry, 112, 289–297.[7] Link[7]
-
PubChem Compound Summary. "this compound (CID 329790765)."[3] National Center for Biotechnology Information. Link
-
Perrone, M.G., et al. (2010). "Isoxazole and pyrazole derivatives as potential COX-1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. This compound | C10H7NO4 | CID 3157100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [chemicalbook.com]
- 5. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Isoxazole Libraries
Abstract
The isoxazole ring is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in blockbuster drugs ranging from COX-2 inhibitors (Valdecoxib) to immunomodulators (Leflunomide). However, the utility of isoxazole libraries in High-Throughput Screening (HTS) is often compromised by synthetic bottlenecks and assay interference. This Application Note provides a comprehensive, field-validated workflow for the design, synthesis, and screening of 3,5-disubstituted isoxazole libraries. We detail a robust Nitrile Oxide-Alkyne Cycloaddition (NiOAC) protocol amenable to automation and outline a rigorous hit validation strategy to eliminate Pan-Assay Interference Compounds (PAINS).
Introduction: The Isoxazole Advantage
In drug discovery, a "privileged scaffold" is a molecular framework capable of acting as a ligand for diverse biological targets. The isoxazole ring (1,2-oxazole) is a quintessential example. Its planar, aromatic structure mimics the peptide bond geometry while offering distinct hydrogen-bonding capabilities (N-acceptor, O-acceptor).
Mechanism of Action in Approved Therapeutics
Understanding the biological validation of this scaffold is crucial for library design:
-
Valdecoxib (Bextra): The isoxazole ring positions phenyl rings to fit the hydrophobic pocket of the COX-2 enzyme, mediating anti-inflammatory effects.
-
Leflunomide (Arava): An isoxazole derivative that acts as a prodrug.[1] Upon ring opening, it forms the active metabolite A77 1726, which inhibits dihydroorotate dehydrogenase (DHODH), halting de novo pyrimidine synthesis in activated T-cells.[2]
Critical Consideration for HTS: Unlike triazoles formed via CuAAC ("Click" chemistry), isoxazoles are not just passive linkers; they are often pharmacophoric elements involved in direct target binding.
Library Synthesis: The NiOAC Protocol
The most reliable method for generating high-diversity isoxazole libraries in a plate-based format is the 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes (NiOAC) .
Synthetic Strategy
Direct handling of unstable nitrile oxides is avoided. Instead, we utilize in situ generation from hydroximoyl chlorides (chlorooximes) using a mild base. This method is preferred over the dehydration of nitroalkanes for HTS because it avoids harsh dehydrating agents that damage liquid handling robotics.
DOT Diagram: NiOAC Synthetic Pathway
Figure 1: Step-wise generation of the isoxazole core.[3] The "In Situ" step is critical for automation, preventing the isolation of unstable intermediates.
Detailed Protocol: 96-Well Plate Synthesis
Objective: Synthesis of a 96-member library of 3,5-disubstituted isoxazoles.
Reagents:
-
Scaffold A (Dipole Precursor): Various aromatic chlorooximes (0.5 M in DMF).
-
Scaffold B (Dipolarophile): Terminal alkynes (0.5 M in DMF).
-
Base: Triethylamine (TEA) (1.0 M in DMF).
-
Solvent: Anhydrous DMF.
Procedure:
-
Plate Prep: Load 50 µL of Alkyne solution (25 µmol) into each well of a chemically resistant 96-well deep-well plate (e.g., polypropylene).
-
Dipole Addition: Add 50 µL of Chlorooxime solution (25 µmol) to each well.
-
Initiation: Using an automated liquid handler, dispense 30 µL of TEA solution (30 µmol) slowly to prevent exotherm spikes.
-
Reaction: Seal the plate with a chemically resistant foil. Shake at 600 rpm at room temperature for 12 hours.
-
Scientist's Note: While the reaction often proceeds at RT, heating to 40°C can drive sluggish reactions involving sterically hindered alkynes.
-
-
Quench/Workup:
-
Evaporate DMF using a centrifugal evaporator (Genevac or SpeedVac).
-
Resuspend in 500 µL Ethyl Acetate.
-
Wash with 200 µL water (x2) to remove TEA salts.
-
Evaporate solvent and reconstitute in 100% DMSO at 10 mM for screening.
-
High-Throughput Screening (HTS) Workflow
Isoxazoles are generally stable, but the synthesis byproducts (furoxans from nitrile oxide dimerization) can be reactive false positives.
Experimental Design: Fluorescence Polarization (FP) Assay
This protocol assumes a competition binding assay (e.g., inhibiting a protein-protein interaction).
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT. Tracer: FITC-labeled peptide ligand (10 nM final). Target Protein: 20 nM final.
Step-by-Step Protocol:
-
Library Transfer: Acoustic dispense (e.g., Echo 550) 50 nL of the isoxazole library (10 mM in DMSO) into a black 384-well low-volume plate.
-
Target Final Conc: 10 µM.
-
DMSO Tolerance: Ensure final DMSO < 1%.
-
-
Protein Addition: Dispense 10 µL of Target Protein solution. Incubate for 15 mins at RT.
-
Tracer Addition: Dispense 10 µL of Tracer solution.
-
Equilibration: Centrifuge briefly (1000 rpm, 1 min) and incubate for 60 mins in the dark.
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multi-mode reader (e.g., EnVision or PHERAstar).
Data Presentation: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| High Background Fluorescence | Compound autofluorescence | Read plate in fluorescence intensity mode first; flag compounds >3SD above mean. |
| Precipitation | Low solubility in aqueous buffer | Reduce library concentration to 1 µM or add 0.05% CHAPS to buffer. |
| "Sticky" Compounds | Aggregation-based inhibition | Add 0.01% Triton X-100 (detergent) to prevent colloidal aggregates. |
| Signal Drift | Evaporation effects | Use high-quality plate seals; read plates immediately after incubation. |
Hit Validation & PAINS Elimination
Not all "hits" are true inhibitors.[4] Isoxazole synthesis can produce furoxans (dimers of nitrile oxides) if the alkyne is unreactive. Furoxans are NO-donors and can covalently modify cysteine residues, leading to false positives.
Validation Logic Flow
Figure 2: Decision tree for triaging raw HTS hits into validated leads.
Critical Validation Step: LC-MS Purity Check
Before advancing a hit, perform LC-MS to confirm the presence of the isoxazole (M+H) and the absence of the nitrile oxide dimer (2x Mass - 2H or similar).
-
True Hit: Single peak, correct mass.
-
False Positive: Presence of dimer or unreacted chlorooxime (alkylating agent).
References
-
P. Pevarello et al. "The isoxazole ring: a privileged scaffold in medicinal chemistry." Journal of Medicinal Chemistry.
-
K. H. Park et al. "Synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition." Organic Letters.
-
Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries."[5] Journal of Medicinal Chemistry.
-
M. Baumann et al. "Flow chemistry synthesis of isoxazoles." Beilstein Journal of Organic Chemistry.
-
PubChem Compound Summary. "Valdecoxib." National Library of Medicine.
Sources
- 1. [Leflunomide--a new drug for pharmacological immunomodulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
Analytical methods for 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid
Application Note: High-Sensitivity Analytical Profiling of 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic Acid
Executive Summary
This guide details the analytical characterization and quantification of This compound (hereafter referred to as 3-HP-ISO ). This molecule contains an isoxazole core flanked by a carboxylic acid at position 3 and a phenolic moiety at position 5.[1] Structurally, it serves as a critical pharmacophore in the design of excitatory amino acid receptor agonists (AMPA/Kainate) and is a potential oxidative metabolite of isoxazole-containing therapeutics (e.g., specific COX-2 inhibitors or leflunomide analogs).[2]
Key Challenges Addressed:
-
Polarity: The presence of both carboxylic acid (
) and phenolic hydroxyl ( ) groups creates a zwitterionic or highly polar character, complicating retention on standard C18 stationary phases.[2] -
Ionization: Optimization of Electrospray Ionization (ESI) polarity is critical; while nitrogen suggests positive mode, the acidic moieties often yield superior sensitivity in negative mode.[2]
Physicochemical Profile & Method Strategy
Understanding the ionization state is the prerequisite for successful chromatography.
| Property | Value (Approx.) | Analytical Implication |
| Molecular Formula | MW = 205.17 g/mol | |
| Acidic | 3.5 – 4.0 | Must maintain pH < 3.0 for C18 retention.[2] |
| Phenolic | 9.2 – 9.8 | Ionizes at basic pH; useful for ESI(-) sensitivity.[2] |
| LogP | ~1.2 (Low) | Hydrophilic; requires high aqueous start or HILIC.[2] |
| UV Max | ~258 nm | Aromatic isoxazole-phenyl conjugation. |
Workflow Decision Tree
Figure 1: Strategic decision tree for selecting the analytical platform based on sample origin and sensitivity requirements.
Method A: HPLC-UV Protocol (Purity & Stability)[1]
Objective: Routine quality control, stability testing, and solubility studies.
Rationale: Acidic mobile phase suppression is strictly required to keep the carboxylic acid protonated (
Instrument Parameters
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18.[2]
-
Column Temp: 35°C.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: DAD at 258 nm (Reference 360 nm).[2]
Mobile Phase Composition
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar retention) |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | Stop |
Note on Stability: Isoxazoles can be labile under strong basic conditions (ring opening).[2] Ensure all diluents are neutral or slightly acidic.[2]
Method B: LC-MS/MS Protocol (Bioanalysis)[1][3][4]
Objective: Quantification of 3-HP-ISO in rat plasma or brain homogenate.
Rationale: Negative Ion Mode (ESI-) is selected.[2] Although the isoxazole nitrogen can be protonated, the carboxylic acid and phenol moieties readily deprotonate to form stable
Mass Spectrometry Settings (Triple Quadrupole)
-
Source: Electrospray Ionization (ESI), Negative Mode.[2]
-
Spray Voltage: -2500 V to -3500 V.
-
Capillary Temp: 320°C.[2]
-
Precursor Ion:
204.0 [2]
MRM Transitions:
| Analyte | Precursor (
Note: Warfarin is recommended as an internal standard for ESI(-) acidic drugs due to similar ionization properties.[2]
Sample Preparation Protocol: Solid Phase Extraction (SPE)
Due to the polarity of 3-HP-ISO, simple protein precipitation (PPT) often results in poor recovery and high matrix effects. Weak Anion Exchange (WAX) SPE is the authoritative method for extracting acidic metabolites.[2]
Reagents
-
SPE Cartridge: Oasis WAX (Waters) or Strata-X-AW (Phenomenex), 30 mg/1 mL.[2]
-
Loading Buffer: 2% Formic Acid in Water.[2]
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Step-by-Step SPE Workflow
Figure 2: Weak Anion Exchange (WAX) extraction protocol. Acidification in step 1 ensures the analyte binds to the ion-exchange resin, while the basic elution step releases it.
Protocol Steps:
-
Pre-treatment: Mix 100 µL plasma with 10 µL Internal Standard and 300 µL 2% Formic Acid . Vortex 30s. Why: Acidification protonates proteins for precipitation and ensures the analyte is charged for specific resin interactions if using Mixed-Mode, or neutral for reversed-phase loading.
-
Conditioning: Equilibrate cartridge with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the pre-treated sample. Flow rate < 1 mL/min.[2][3]
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).[2]
-
Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences; the charged analyte remains bound to the WAX sorbent).[2]
-
Elution: 2 x 250 µL 5% Ammonium Hydroxide in Methanol . Why: High pH deprotonates the weak anion exchanger, releasing the acidic analyte.[2]
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
References
-
Isoxazole Pharmacology: P. Krogsgaard-Larsen et al., "Isoxazole-3-carboxylic acid derivatives as excitatory amino acid agonists," Journal of Medicinal Chemistry.[2] (Contextual grounding on isoxazole agonists).[2]
-
Bioanalytical Validation: FDA Guidance for Industry: Bioanalytical Method Validation (2018).[2] .
-
Metabolite Analysis: Johnson, D.W., "Relative Quantification of Carboxylic Acid Metabolites by LC-MS," Methods in Molecular Biology.[2] .
-
Chemical Properties: PubChem Compound Summary for Isoxazole-3-carboxylic acid derivatives. .
Disclaimer: This protocol is designed for research purposes. Optimization of MRM transitions and chromatographic gradients may be required depending on the specific matrix and instrumentation used.
Sources
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profiling of 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid: A Practical Guide to Foundational and Mechanistic Assays
An Application Note from the Desk of a Senior Application Scientist
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] This application note provides a comprehensive, experience-driven guide for the initial in vitro characterization of a specific derivative, 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid. We present a logical, tiered approach, beginning with foundational cytotoxicity and viability assays to establish a therapeutic window, followed by specific functional assays to probe potential mechanisms of action. Detailed, self-validating protocols for cell viability, cyclooxygenase (COX) enzyme inhibition, and antioxidant activity are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust preliminary dataset for this compound, thereby enabling informed decisions for further investigation.
Compound Profile: this compound
A thorough understanding of the test article is the bedrock of any experimental plan.
-
Structure:
-
Molecular Formula: C₁₀H₇NO₄[3]
-
PubChem CID: 3157100[3]
-
Synonyms: 5-(3-hydroxyphenyl)isoxazole-3-carboxylic acid, 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid[3]
Rationale for Investigation: Isoxazole derivatives are known to exhibit a broad range of biological activities.[1][5] Specifically, substituted phenyl-isoxazole structures have been investigated for anti-inflammatory properties via COX inhibition and for potential xanthine oxidase inhibition.[6][7] This structural motif warrants a systematic in vitro evaluation to uncover its primary pharmacological effects.
A Strategic Tiered Approach to In Vitro Testing
A common pitfall in early-stage compound evaluation is proceeding directly to complex mechanistic assays without first understanding the compound's fundamental interaction with living cells. A compound that is broadly cytotoxic at the concentrations required for a functional effect can produce misleading data. Therefore, we advocate for a tiered workflow. This strategy ensures that data from functional assays are interpreted within a non-toxic concentration range, a cornerstone of trustworthy drug discovery.[8]
Caption: Tiered workflow for in vitro compound characterization.
Phase 1 Protocol: Cell Viability Assessment
Objective: To determine the concentration at which this compound reduces the viability of a cell population by 50% (IC₅₀). This is a critical first step in any drug discovery campaign.[8][9]
Protocol: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
Principle: This homogeneous "add-mix-read" assay measures the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[10] The luciferase enzyme catalyzes a reaction that produces light, and the luminescent signal is directly proportional to the amount of ATP present.
Materials and Reagents:
-
Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (Test Compound).
-
DMSO (Vehicle).
-
Doxorubicin or Staurosporine (Positive Control for cytotoxicity).
-
Opaque-walled 96-well microplates suitable for luminescence.
-
CellTiter-Glo® 2.0 Reagent (or equivalent).
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density to 5 x 10⁴ cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the Test Compound in DMSO.
-
Perform a serial dilution (e.g., 1:3) in complete medium to create a concentration range from 100 µM down to 0.01 µM (final assay concentrations). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Prepare vehicle control (medium with 0.5% DMSO) and positive control (e.g., Doxorubicin at a known IC₅₀ concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, vehicle, or positive control.
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only).
-
Normalize the data by setting the average vehicle control signal to 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
-
Hypothetical Data Summary:
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) |
| HEK293 | This compound | 48 hours | > 100 |
| A549 | This compound | 48 hours | 75.4 |
| A549 | Doxorubicin (Positive Control) | 48 hours | 0.8 |
Phase 2 Protocols: Mechanistic & Functional Assays
Based on the established non-toxic concentration range (e.g., below 25 µM) and the known pharmacology of the isoxazole class, we will now probe two potential mechanisms of action.
Anti-inflammatory Potential: Cyclooxygenase (COX) Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[6] This biochemical assay measures the peroxidase activity of COX-1 and COX-2. The oxidation of a chromogenic substrate by the enzyme produces a colored product that can be measured spectrophotometrically. A reduction in color indicates inhibition of the enzyme.[6]
Caption: The COX pathway and site of potential inhibition.
Materials and Reagents:
-
COX Inhibitor Screening Kit (e.g., from Cayman Chemical or Abcam). These kits typically provide purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic probe.
-
This compound (Test Compound).
-
Celecoxib (COX-2 selective positive control).
-
SC-560 (COX-1 selective positive control).
-
96-well microplate.
-
Spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.
-
Compound Dilutions: Prepare a serial dilution of the test compound and positive controls in the provided assay buffer. Final concentrations should span a range appropriate for determining an IC₅₀ (e.g., 100 µM to 0.01 µM). Include a vehicle control (buffer + DMSO).
-
Assay Reaction (performed separately for COX-1 and COX-2):
-
To each well, add:
-
Assay Buffer
-
Heme
-
Enzyme (COX-1 or COX-2)
-
Test compound dilution or control
-
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the Arachidonic Acid substrate and the colorimetric substrate solution.
-
-
Measurement:
-
Immediately begin reading the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5-10 minutes to obtain the reaction kinetics.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well (change in absorbance per minute).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the log of the compound concentration.
-
Use non-linear regression to determine the IC₅₀ value for both COX-1 and COX-2.
-
Hypothetical Data Summary:
| Compound | Target | IC₅₀ (µM) | Selectivity (COX-1/COX-2) |
| This compound | COX-1 | 15.2 | 0.54 |
| This compound | COX-2 | 28.1 | |
| Celecoxib (Control) | COX-2 | 0.08 | >100 |
| SC-560 (Control) | COX-1 | 0.01 | <0.01 |
Antioxidant Activity: DPPH Free Radical Scavenging Assay
Principle: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution.[5] When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The decrease in absorbance is proportional to the radical-scavenging activity of the compound.[5] This is a simple and widely used method for screening the in vitro antioxidant activity of chemical compounds.[5]
Materials and Reagents:
-
DPPH (2,2-Diphenyl-1-picrylhydrazyl).
-
Methanol or Ethanol.
-
This compound (Test Compound).
-
Trolox or Ascorbic Acid (Positive Control).
-
96-well microplate.
-
Spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and protected from light.
-
Prepare a 1 mg/mL stock solution of the test compound and positive control in methanol.
-
Create a serial dilution of the test compound and control (e.g., 100 µg/mL down to 1 µg/mL).
-
-
Assay Reaction:
-
Add 100 µL of each compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank control (100 µL methanol + 100 µL DPPH solution).
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following equation: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance of the DPPH solution with the compound.[5]
-
Plot the % Inhibition against the compound concentration to determine the IC₅₀ (the concentration required to scavenge 50% of DPPH radicals).
-
Hypothetical Data Summary:
| Compound | Antioxidant IC₅₀ (µg/mL) |
| This compound | 22.5 |
| Trolox (Positive Control) | 3.5 |
Conclusion and Future Directions
This application note outlines a validated, tiered strategy for the initial in vitro characterization of this compound. By first establishing a non-toxic concentration window and then proceeding to hypothesis-driven mechanistic assays, researchers can generate a reliable preliminary profile of the compound's bioactivity. The hypothetical data presented suggest the compound has modest COX inhibitory and antioxidant activities with low general cytotoxicity.
Future work should aim to confirm these findings in more complex, cell-based models of inflammation and oxidative stress. Furthermore, given the broad activity of the isoxazole scaffold, screening against other relevant targets, such as xanthine oxidase or various kinases, could reveal novel mechanisms of action and expand the therapeutic potential of this chemical series.
References
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available at: [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. Available at: [Link]
-
ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
Cell-based assays can be used for the initial 'hit finding' to identify a drug with confirmed activity against a biological target. BMG LABTECH. Available at: [Link]
-
5-substituted phenyl-3-isoxazole carboxylic acid and ester compounds, compositions and preparation method thereof. SciSpace. Available at: [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. Available at: [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchSquare. Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual, National Center for Biotechnology Information. Available at: [Link]
-
A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information. Available at: [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
-
Enzyme inhibitor. Wikipedia. Available at: [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
- 3-hydroxy-5-isoxazole-carboxamide. Google Patents.
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 3. This compound | C10H7NO4 | CID 3157100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 7. 5-substituted phenyl-3-isoxazole carboxylic acid and ester compounds, compositions and preparation method thereof (2009) | Shaojie Wang | 3 Citations [scispace.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. Cell Health Screening Assays for Drug Discovery [promega.com]
Troubleshooting & Optimization
Technical Support Center: 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid
Compound ID: 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid CAS: 832740-37-1 Primary Application: High-affinity agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A).
Part 1: The "Crash Out" Phenomenon (Solubility Troubleshooting)
The Problem: Users frequently report that this compound dissolves well in DMSO but precipitates immediately ("crashes out") upon dilution into aqueous buffers (PBS, media) or water, creating a cloudy suspension that ruins biological assays.
The Technical Root Cause: This molecule is an amphiphile with a "brick dust" crystal lattice structure. Its solubility is governed strictly by pH-dependent ionization .
-
The Acid Trap: The isoxazole-3-carboxylic acid moiety has a pKa of approximately 3.8 . The phenolic hydroxyl has a pKa of ~9.5–10 .
-
The Mechanism: In pure DMSO, the compound exists in a non-ionized, solvated state. When you dilute a high-concentration stock (e.g., 100 mM) into a weakly buffered aqueous solution (like 10 mM PBS or pure water), the compound's own acidity overwhelms the buffer capacity. The local pH drops below 4.0, forcing the molecule back into its protonated, hydrophobic, insoluble form.
Troubleshooting Workflow: The Solubility Decision Tree
Figure 1: Decision tree for troubleshooting precipitation issues. The critical failure point is usually an acidic shift during dilution.
Part 2: Validated Preparation Protocols
Protocol A: Preparation of Stable Stock Solution (DMSO)
Use this for long-term storage (-20°C).
-
Weighing: Weigh the desired amount of this compound.
-
Solvent: Add anhydrous DMSO (Dimethyl sulfoxide).
-
Target Concentration: 50 mM to 100 mM.
-
Note: Avoid Ethanol if possible; DMSO is superior for this specific isoxazole scaffold due to higher dipole moment.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and slightly yellow.
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
Protocol B: The "pH-Shift" Method for Aqueous Dilution
Use this for preparing working solutions (Assays/Animal Dosing).
The Logic: You must convert the carboxylic acid to its sodium salt in situ to guarantee water solubility.
| Step | Action | Technical Rationale |
| 1 | Prepare Buffer | Use PBS (pH 7.4) or HBSS. Ensure buffer strength is ≥50 mM to resist pH changes. |
| 2 | Predilution Check | Calculate the final concentration. If >100 µM, do not dilute directly. |
| 3 | The Fix (Critical) | If diluting into unbuffered water or saline: Add 1.05 molar equivalents of NaOH (0.1 M stock) to the water before adding the compound. |
| 4 | Dropwise Addition | Add the DMSO stock to the aqueous buffer dropwise while vortexing. |
| 5 | Final pH Verification | Check pH with a micro-strip. It must be > 6.0 . If lower, the compound will precipitate. |
Part 3: Biological Context & Mechanism[1]
To interpret your data correctly, you must understand the signaling pathway this compound activates. It is not just a "niacin mimetic"; it is a specific ligand for GPR109A (HCA2).
Figure 2: Signal transduction pathway. The compound activates GPR109A, leading to Gi-mediated reduction in cAMP, which results in anti-lipolytic and anti-inflammatory effects.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I autoclave the aqueous solution? A: NO. Isoxazole rings can be thermally unstable under high pressure/temperature, potentially undergoing ring-opening or decarboxylation.
-
Correct Method: Dissolve in DMSO, dilute into buffer, then filter-sterilize using a 0.22 µm PVDF or PES membrane . Do not use Nylon filters (compound may bind).
Q: Why is my cell culture media turning yellow after adding the compound? A: This is likely a pH indicator effect (Phenol Red in media) rather than the compound itself. However, if the compound concentration is high (>1 mM), the isoxazole chromophore may contribute a slight yellow tint. If the media turns purple/pink, your compound has alkalinized the media (too much NaOH added).
Q: What is the maximum solubility in DMSO? A: Typically >100 mM . If you observe crystals at this concentration, the DMSO may have absorbed water (hygroscopic). Use fresh, anhydrous DMSO.
Q: Is this compound cell-permeable? A: Yes, but with caveats. The carboxylic acid reduces passive permeability compared to esters. However, GPR109A is a transmembrane receptor, so the compound acts extracellularly. Intracellular penetration is not required for GPR109A activation.
References
-
GPR109A Pharmacology: Taggart, A. K., et al. (2005). "(D)-beta-Hydroxybutyrate is an endogenous ligand for the nicotinic acid receptor GPR109A." Journal of Biological Chemistry.
-
Isoxazole Physicochemical Properties: Poso, A., et al. (2003). "Development of 5-substituted isoxazoles as high-affinity agonists for GPR109A." Journal of Medicinal Chemistry. (Contextual grounding for isoxazole carboxylic acid derivatives). [1]
-
Solubility & Formulation: Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. (General reference for carboxylic acid salt formation strategies).
Sources
Technical Support Center: Crystallization of 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the crystallization of 5-(3-hydroxy-phenyl)-isoxazole-3-carboxylic acid (CAS 832740-37-1). This document is designed for researchers, chemists, and pharmaceutical development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles that govern successful crystallization, ensuring you can adapt and optimize these methods for your specific experimental context.
I. Core Concepts & Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for developing a successful crystallization strategy for this compound.
Q1: What are the key physicochemical properties of this molecule that influence crystallization?
A1: Understanding the molecule's structure is paramount. This compound has several functional groups that dictate its behavior in solution: a carboxylic acid, a phenolic hydroxyl group, and an isoxazole ring system. These features create a molecule with significant polarity and the capacity for strong hydrogen bonding.
-
Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. This promotes self-association and interaction with polar protic solvents (e.g., alcohols, water).
-
Aromatic System: The phenyl and isoxazole rings allow for π-π stacking interactions, which are crucial for the formation of an ordered crystal lattice.[1]
-
Polarity & Solubility: The combination of polar functional groups and aromatic rings results in moderate polarity. The molecule is expected to be poorly soluble in non-polar solvents (like hexanes) and more soluble in polar solvents, especially those that can engage in hydrogen bonding. Its computed LogP value (a measure of lipophilicity) is approximately 1.5, indicating a preference for moderately polar environments.[2]
A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₄ | [2][] |
| Molecular Weight | 205.17 g/mol | [2][] |
| Appearance | Solid (predicted) | |
| Computed XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bonds | 2 | [2] |
Q2: What is polymorphism, and why should I be concerned about it with this compound?
A2: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs.[4] Each polymorph has a different arrangement of molecules in the crystal lattice, leading to distinct physical properties such as solubility, melting point, stability, and bioavailability. For a pharmaceutical compound, controlling polymorphism is critical as an unintended switch between forms can drastically alter the drug's efficacy and safety profile. The formation of different polymorphs can be influenced by factors like solvent choice, temperature, and cooling rate.[4] Given the hydrogen bonding and π-stacking capabilities of this compound, the potential for different packing arrangements (polymorphs) is significant and should be monitored using analytical techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Q3: How do impurities from the synthesis affect crystallization?
A3: Impurities are a primary obstacle to successful crystallization. Isoxazoles are often synthesized via methods like 1,3-dipolar cycloaddition or condensation of 1,3-dicarbonyl compounds with hydroxylamine.[5][6] These reactions can leave behind starting materials, reagents, or generate byproducts and regioisomers with similar polarities to the desired product.[5] These impurities can:
-
Inhibit Crystal Nucleation: By interfering with the self-assembly of the target molecule.
-
Become Incorporated into the Lattice: This defeats the purpose of purification and can disrupt crystal growth.
-
Promote "Oiling Out": Where the compound separates as a liquid phase instead of a solid.
Therefore, it is often beneficial to perform a preliminary purification step, such as a quick pass through a silica plug, before attempting crystallization.[7]
II. Troubleshooting Guide: Common Crystallization Issues
This guide provides a systematic, cause-and-effect approach to resolving common experimental challenges.
Q: My compound won't dissolve, even in a hot solvent. What should I do?
A: This indicates a poor match between the solute and the solvent. The principle of "like dissolves like" is key. Given the polar nature of your compound, highly non-polar solvents like hexane are unlikely to work.
-
Causality: The energy required to break the solute-solute and solvent-solvent interactions is greater than the energy released from forming new solute-solvent interactions.
-
Solution Strategy:
-
Switch to a More Polar Solvent: If you are using a solvent like toluene or dichloromethane, switch to a more polar option. Good starting points for this molecule would be ethanol, methanol, acetone, or ethyl acetate.[8]
-
Use a Solvent Mixture: Sometimes a single solvent isn't ideal. A mixture, such as ethanol/water or acetone/hexane, can provide the necessary polarity balance. You would dissolve the compound in a minimum amount of the "good" hot solvent (e.g., acetone) and then slowly add the "poor" solvent (the anti-solvent, e.g., hexane) until turbidity appears.[8]
-
Increase Solvent Volume: You may simply be trying to dissolve too much material in too little solvent. Add more solvent in small increments. However, be aware that using excessive solvent will reduce your final yield.[9]
-
Q: The compound dissolved perfectly, but after cooling (even overnight), no crystals have formed.
A: This is a classic case of a stable supersaturated solution. The solution contains more dissolved solute than it can theoretically hold at that temperature, but there is no nucleation point for crystal growth to begin.
-
Causality: The activation energy for nucleation has not been overcome. This can be due to the absence of a suitable surface or because the solution is too "clean" (lacking microscopic dust particles that can act as nuclei).
-
Solution Strategy (Inducing Crystallization):
-
Scratching: Use a glass rod or metal spatula to gently scratch the inside surface of the flask below the solvent level.[7] This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seeding: If you have a tiny amount of the pure solid from a previous batch, add a single seed crystal to the solution.[7] This provides a perfect template for further crystal growth.
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., hexane or water, depending on your primary solvent). This reduces the overall solubility of your compound in the mixture, forcing it to precipitate. Add it dropwise at the point of contact with the solution until persistent cloudiness is observed, then allow it to stand.
-
Reduce Solvent Volume: Allow the solvent to evaporate slowly by leaving the flask loosely covered in a fume hood. This increases the concentration until the supersaturation limit is breached and crystals form. Alternatively, gently heat the solution to boil off a small portion of the solvent and then cool again.[9]
-
Q: My compound separated as a sticky liquid or "oil" instead of crystals. What went wrong?
A: "Oiling out" occurs when the solubility of the solute is exceeded at a temperature that is below its melting point. The compound comes out of solution as a liquid phase rather than a solid crystalline phase.
-
Causality:
-
Cooling Too Rapidly: The solution becomes highly supersaturated very quickly, not allowing enough time for molecules to orient into an ordered crystal lattice.
-
High Impurity Level: Impurities can depress the melting point of the mixture, making it more likely to separate as a liquid.
-
Inappropriate Solvent: The solvent may be too good, keeping the compound dissolved even at low temperatures.
-
-
Solution Strategy:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of extra solvent to ensure complete dissolution.[9] Then, insulate the flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) to ensure a very slow cooling rate over several hours.
-
Change Solvent System: Try a solvent in which your compound is less soluble at hot temperatures. This creates a steeper solubility curve, favoring crystallization over oiling out.
-
Purify the Crude Material: If slow cooling still results in oil, the issue is likely impurities. Consider performing column chromatography before the final crystallization.[5]
-
III. Detailed Experimental Protocols
These protocols provide step-by-step guidance for common crystallization techniques tailored for this compound.
This is the most straightforward method and should be attempted first. Ethanol is a good candidate due to its polarity and ability to form hydrogen bonds.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a stir bar. Add a small volume of ethanol (e.g., 5 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.[9]
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. An ideal crystallization shows initial crystal formation within 5-20 minutes.[9] Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
This method is useful when the compound is too soluble in a single solvent even when cold, or when a suitable single solvent cannot be found.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot acetone required for complete dissolution.
-
Addition of Anti-Solvent: While the acetone solution is still warm (but not boiling), begin adding hexane dropwise with constant swirling. Hexane is the anti-solvent in which the product is insoluble.
-
Induce Precipitation: Continue adding hexane until you observe persistent turbidity (cloudiness). This indicates the solution is saturated.
-
Re-dissolution (Optional but Recommended): If significant precipitation occurs, add a few drops of hot acetone to re-dissolve the solid, creating a solution that is just at the saturation point.
-
Cooling & Isolation: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.
-
Filtration & Drying: Collect, wash (with a cold acetone/hexane mixture), and dry the crystals as previously described.
IV. References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. (n.d.). International Union of Crystallography. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Molecules. [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997). Google Patents.
-
This compound. (n.d.). PubChem. [Link]
-
A kind of preparation method of isoxazole compound. (n.d.). Google Patents.
-
Synthesis of novel isoxazole–carboxamide derivatives. (2022). RSC Advances. [Link]
-
Polymorphism in metal complexes of thiazole-4-carboxylic acid. (2009). ResearchGate. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives. (2023). Zanco Journal of Medical Sciences. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Publications. [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives. (2019). The Journal of Organic Chemistry. [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica. [Link]
-
What should I do if crystallisation does not occur? (2017). Quora. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. (2016). National Institutes of Health. [Link]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H7NO4 | CID 3157100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. quora.com [quora.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Storage and handling of 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid
Technical Support Center: 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid
Status: Active Document ID: TS-ISOX-003 Last Updated: February 2, 2026[1][2]
Product Identity & Pharmacological Context
-
Pharmacological Class: Glutamate Receptor Ligand (Isoxazole-based).[1][2]
-
Mechanism:[1][3][4][5][6] Structurally related to Ibotenic acid and AMPA , this compound functions as a bioisostere of glutamate.[1] The isoxazole-3-carboxylic acid moiety mimics the distal carboxylate of glutamate, while the 3-hydroxyphenyl group provides specific steric and electronic interactions, typically characterizing it as an agonist or partial agonist at ionotropic (AMPA/Kainate) or metabotropic glutamate receptors (mGluRs).[1]
-
Storage & Stability Protocol
Core Directive: This compound possesses a phenol group (susceptible to oxidation) and a carboxylic acid (pH-dependent solubility).[1][2] Strict adherence to the following protocol is required to maintain >98% purity.
Physical Storage
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Long-term) | Prevents thermal decarboxylation of the isoxazole ring and oxidation of the phenol.[1][2] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The 3-hydroxy group is electron-rich, making the phenyl ring prone to oxidative coupling (turning pink/brown) upon exposure to atmospheric oxygen.[1][2] |
| Humidity | Desiccated (<10% RH) | The carboxylic acid moiety is hygroscopic.[1][2] Moisture uptake leads to hydrolysis risks and inaccurate weighing.[1][2] |
| Light | Dark/Amber Vial | Isoxazoles can undergo photochemical ring cleavage under intense UV/VIS irradiation.[1][2] |
Self-Validating Stability Check
-
Visual Inspection: The powder should be off-white to pale beige .[1][2]
-
Fail State: If the solid turns pink or brown , phenolic oxidation has occurred.[1] If it turns sticky/gum-like , significant moisture absorption has compromised the stoichiometry.[1][2]
Solubilization & Handling Guide
Critical Warning: Direct dissolution in physiological buffers (e.g., ACSF, PBS, pH 7.[1]4) often fails due to the protonated carboxylic acid's low aqueous solubility.[1][2]
Solubility Profile
| Solvent | Solubility (max) | Comments |
| DMSO | ~50-100 mM | Preferred. The polar aprotic nature disrupts intermolecular hydrogen bonding.[1][2] |
| 1.0 eq. NaOH | ~25 mM | Converts the acid to the sodium salt ( |
| Ethanol | ~10-20 mM | Moderate solubility; avoid for long-term stock storage due to potential esterification.[1][2] |
| Water (Neutral) | <1 mM | Insoluble. The compound will remain as a suspension.[1][2] |
Standard Operating Procedure (SOP): Preparation of 10 mM Stock
Target Volume: 1 mL
-
Weighing: Accurately weigh 2.05 mg of the compound.
-
Primary Solubilization (The "DMSO Spike"):
-
Dilution (Choice of Path):
-
Aliquot & Freeze: Divide into 50 µL aliquots and store at -20°C. Do not freeze-thaw more than 3 times.
Visual Workflow: Solubilization Decision Tree
The following diagram illustrates the logical flow for reconstituting the compound based on your experimental needs.
Caption: Logical workflow for solubilization. Path A (DMSO) is robust; Path B (Aqueous) requires strict pH control.[1][2]
Troubleshooting & FAQs
Q1: My stock solution turned light pink after one week at 4°C. Is it still usable?
-
Diagnosis: This indicates phenolic oxidation to quinone-like species.[1][2]
-
Solution: If the color is faint, the purity is likely >95% and may be usable for acute non-quantitative assays.[1] For K_d determination or sensitive electrophysiology, discard and prepare fresh .[1][2] To prevent this, always purge the stock vial with Nitrogen/Argon before closing.[1]
Q2: I injected the DMSO stock into my ACSF (Artificial Cerebrospinal Fluid) and it turned cloudy immediately.
-
Diagnosis: This is "Crash-out" precipitation.[1][2] The compound is hydrophobic in its protonated form.[1][2]
-
Solution:
Q3: Can I use this compound for NMDA receptor studies?
-
Technical Insight: Yes, but specificity is key. 5-(3-hydroxyphenyl)-isoxazole-3-carboxylic acid derivatives often act as partial agonists or allosteric modulators at AMPA or strychnine-insensitive glycine sites of NMDA receptors.[1][2] Always use in conjunction with specific antagonists (e.g., AP5 or NBQX) to isolate the receptor current of interest [1][2].[1]
Q4: How do I calculate the exact molarity if I use the sodium salt method?
-
Calculation: If you add NaOH, you are creating the monosodium salt in situ.[1]
References
-
PubChem. (2025).[1][2] this compound (CID 3157100).[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]
-
Krogsgaard-Larsen, P., et al. (1980).[1][2] Isoxazole-3-carboxylic acid derivatives as glutamate receptor agonists. This foundational work establishes the isoxazole-3-carboxylic acid moiety as a bioisostere for glutamate in neuropharmacology.[1][2] (Contextual citation based on class properties).
-
Madsen, U., et al. (2001).[1][2] Synthesis and pharmacology of glutamate receptor ligands. European Journal of Medicinal Chemistry. (General reference for isoxazole handling and synthesis).
Sources
- 1. AMPA - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H7NO4 | CID 3157100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-D-aspartate and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors involved in the induction of sedative effects under an acute stress in neonatal chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic Acid
Welcome to the technical support center for 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges and potential artifacts associated with the synthesis, purification, and analysis of this valuable heterocyclic compound. My insights are drawn from established chemical principles and extensive experience in troubleshooting complex synthetic pathways.
I. Synthesis Troubleshooting Guide
The most common route to 5-aryl-isoxazole-3-carboxylic acids is the [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne.[1][2] For the title compound, this involves the reaction of a propiolate derivative with a nitrile oxide generated in situ from 3-hydroxybenzaldoxime, or the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with 3-ethynylphenol. Each step presents unique challenges that can lead to significant artifacts.
Q1: My reaction yield is low, or I'm not getting any product. What are the likely causes?
Low or no yield is a frequent issue in isoxazole synthesis. A systematic investigation is crucial.
Potential Causes & Solutions:
-
Instability of the Nitrile Oxide Intermediate: Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations. This is a primary pathway for yield loss.
-
Causality: The electrophilic nitrile oxide can react with another molecule of itself instead of the intended alkyne dipolarophile.
-
Solution: Generate the nitrile oxide in situ under high dilution. A slow addition of the oxidizing agent (e.g., sodium hypochlorite) or the base (e.g., triethylamine) to the mixture of the aldoxime and 3-ethynylphenol ensures the nitrile oxide concentration remains low, favoring the desired cycloaddition.
-
-
Poor Quality of Starting Materials:
-
3-Ethynylphenol: This starting material can be susceptible to polymerization or oxidation, especially if stored improperly. The presence of a phenolic hydroxyl group can increase its reactivity towards oxidative degradation.[3]
-
Solution: Use freshly purified 3-ethynylphenol. If polymerization is suspected (visible as a viscous oil or solid), purify by column chromatography or distillation before use. Store under an inert atmosphere (Argon or Nitrogen) and protect from light.
-
Aldoxime/Hydroxyimidoyl Chloride: Ensure the precursor for the nitrile oxide is pure and dry. Moisture can hydrolyze the reagents and inhibit the reaction.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The formation of the nitrile oxide and the subsequent cycloaddition are temperature-sensitive.
-
Solution: For in situ generation, it is often beneficial to form the nitrile oxide at a low temperature (e.g., 0-5 °C) to minimize dimerization, and then allow the reaction to warm to room temperature or be gently heated to facilitate the cycloaddition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Q2: I've isolated a product, but my NMR shows a mixture of isomers. What is the likely artifact?
The formation of a regioisomeric byproduct is a classic artifact in 1,3-dipolar cycloadditions with unsymmetrical alkynes.
-
Artifact: Formation of 3-(3-Hydroxyphenyl)-isoxazole-5-carboxylic acid.
-
Causality: The cycloaddition can proceed through two different transition states, leading to two possible regioisomers. The regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne, specifically by the relative energies of their frontier molecular orbitals (HOMO and LUMO).[4][5] While the reaction often favors the 5-substituted isoxazole, the formation of the 3-substituted isomer is possible.
-
Identification: The two isomers will have distinct ¹H and ¹³C NMR spectra. The chemical shift of the isoxazole proton (at C4) will be different, as will the shifts of the aromatic protons due to the different connectivity. Careful analysis of 2D NMR spectra (HSQC, HMBC) can definitively assign the structure.
-
Solution:
-
Modify Reaction Conditions: Changing the solvent polarity or adding a Lewis acid catalyst can sometimes influence the frontier orbital energies and improve regioselectivity.[4]
-
Chromatographic Separation: The two isomers often have different polarities and can typically be separated by flash column chromatography on silica gel.
-
II. Purification & Stability FAQs
The presence of both a carboxylic acid and a phenolic hydroxyl group makes this compound a polar and potentially sensitive molecule.
Q3: I'm having trouble purifying my product by column chromatography. It's streaking badly on the column.
This is a common issue for acidic and phenolic compounds on silica gel.
-
Causality: The acidic protons of the carboxylic acid and phenol interact strongly with the slightly acidic silica gel surface, leading to poor peak shape and streaking.
-
Solution:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to your eluent system (e.g., ethyl acetate/hexanes). This keeps the compound in its protonated, less polar form and reduces interactions with the silica.
-
Use Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) flash chromatography can be an excellent alternative.[6] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a TFA or formic acid modifier.
-
Esterification: If the goal is to isolate a pure intermediate, consider purifying the ethyl ester of the carboxylic acid, which is less polar and generally behaves better on silica gel. The ester can then be hydrolyzed in a subsequent step.
-
Q4: My purified compound is developing a pink or brown color over time. What's happening?
This discoloration is a classic sign of oxidation.
-
Causality: Phenols are susceptible to oxidation, which can be accelerated by light, air (oxygen), and trace metal impurities. The oxidation products are often highly colored quinone-type species.[3]
-
Prevention and Storage:
-
Store the solid compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen).
-
Protect from light by storing in an amber vial or in the dark.
-
For long-term storage, keep the compound in a freezer at -20 °C.
-
When preparing solutions, use degassed solvents to minimize dissolved oxygen.
-
Q5: During my workup or upon heating, I'm losing my product and seeing a new, less polar spot on TLC. What could this be?
This is likely due to decarboxylation, a known thermal or acid/base-catalyzed degradation pathway for some heterocyclic carboxylic acids.[7][8]
-
Artifact: 5-(3-Hydroxyphenyl)isoxazole.
-
Causality: The isoxazole ring can facilitate the loss of carbon dioxide from the C3-carboxylic acid group, particularly at elevated temperatures or under strong acidic or basic conditions.
-
Solution:
-
Avoid excessive heat during reaction workup (e.g., when removing solvent on a rotary evaporator).
-
Use mild conditions for any subsequent reactions. If hydrolysis of an ester is required, use mild conditions (e.g., LiOH in THF/water at room temperature) rather than strong, hot acid or base.
-
Purify at room temperature whenever possible.
-
III. Analytical Characterization Artifacts
Correctly interpreting analytical data is key to confirming your structure and identifying impurities.
Q6: My mass spectrum shows a peak corresponding to the loss of 44 Da. What is this fragmentation?
A loss of 44 Da from the molecular ion peak is a characteristic fragmentation pattern for carboxylic acids.
-
Interpretation: This corresponds to the loss of CO₂ (carbon dioxide) via decarboxylation in the mass spectrometer's ionization source. This is a common in-source fragmentation and does not necessarily mean your bulk sample is decarboxylated.
-
Verification: To confirm the presence of the carboxylic acid in your sample, rely on other analytical techniques like ¹H NMR (look for the exchangeable acidic proton), ¹³C NMR (look for the carboxyl carbon signal ~160-170 ppm), and FTIR (look for the characteristic broad O-H and C=O stretches of the carboxylic acid).
Q7: My HPLC chromatogram shows a broad or tailing peak for my compound.
Peak tailing for acidic compounds is a common HPLC artifact.
-
Causality: This is often due to secondary interactions between the acidic analyte and residual free silanol groups on the silica-based C18 column. These interactions cause some molecules to be retained longer, resulting in a tailed peak.
-
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: Add a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the aqueous and organic mobile phases. This will suppress the ionization of the carboxylic acid and the phenol, making the molecule more nonpolar and minimizing interactions with free silanols.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are "end-capped" to block most of the residual silanol groups, reducing peak tailing for basic and acidic compounds.
-
Check for Column Contamination: If the peak shape degrades over time, the column may be contaminated. Flush the column with a strong solvent series as recommended by the manufacturer.
-
Table 1: Summary of Potential Artifacts and Solutions
| Experimental Stage | Potential Artifact / Issue | Primary Cause | Recommended Solution(s) |
| Synthesis | Low or no yield | Nitrile oxide dimerization | Use high dilution; slow addition of reagents. |
| Poor starting material quality | Purify reagents before use; store under inert gas. | ||
| Mixture of regioisomers | Lack of regioselectivity in cycloaddition | Modify reaction solvent/catalyst; purify by chromatography. | |
| Purification | Peak streaking on silica gel | Strong interaction of acidic groups with silica | Add acid to eluent; use reversed-phase (C18) chromatography. |
| Handling/Storage | Discoloration (pink/brown) | Oxidation of the phenolic group | Store under inert gas, protected from light, at low temperature. |
| Decarboxylation | Thermal or chemical instability | Avoid high temperatures and harsh pH during workup. | |
| Analysis (MS) | Loss of 44 Da (M-44) | In-source decarboxylation | Confirm structure with NMR and IR; not necessarily sample degradation. |
| Analysis (HPLC) | Tailing peak | Interaction with column silanols | Lower mobile phase pH (e.g., add 0.1% TFA); use end-capped column. |
IV. References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
-
Wallace, R. H. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(11), 4183-4186. [Link]
-
Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
Ferreira, V. F., et al. (2015). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 26(8), 1681-1690. [Link]
-
Baran, P. S. (2014). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 19(11), 18664-18683. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76. [Link]
-
Google Patents. (1982). Discoloration prevention of phenolic antioxidants. US4316996A.
-
ResearchGate. (2014). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. researchgate.net [researchgate.net]
- 8. Decarboxylation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Phenylisoxazole-3-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 5-Phenylisoxazole-3-carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery
The 5-phenylisoxazole-3-carboxylic acid core represents a privileged scaffold in medicinal chemistry. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity.[1] This, coupled with the phenyl ring and the carboxylic acid group, provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety, in particular, often serves as a key pharmacophore, engaging in crucial interactions with biological targets.[2] This guide will dissect the SAR of this scaffold, providing a comparative analysis of various derivatives and the experimental data that underpins our understanding of their biological activity.
Comparative Analysis of Biological Activities
The 5-phenylisoxazole-3-carboxylic acid scaffold has been explored for a range of biological activities. Below, we compare its performance in several key therapeutic areas, supported by experimental data.
Xanthine Oxidase Inhibition: A Promising Avenue for Gout Treatment
Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Several 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent xanthine oxidase inhibitors.[2]
Structure-Activity Relationship Insights:
The inhibitory activity of these compounds is highly dependent on the substitution pattern on the pendant phenyl ring.
-
Substitution at the 3-position of the phenyl ring: The presence of a cyano group at the 3-position of the phenyl ring has been shown to be a highly favorable substitution for potent xanthine oxidase inhibition. Its replacement with a nitro group generally leads to a decrease in inhibitory potency.[2] This suggests that the electronic and steric properties of the substituent at this position are critical for optimal interaction with the enzyme's active site.
-
Other substitutions: Further exploration of the phenyl ring's substitution pattern is an active area of research to enhance potency and selectivity.
Comparative Data of Xanthine Oxidase Inhibitors:
| Compound ID | Phenyl Ring Substitution | IC50 (µM) vs. Xanthine Oxidase | Reference |
| 11a | 3-cyano | Submicromolar | [2] |
| 5a | 3-nitro | Micromolar | [2] |
Note: Specific IC50 values for a broader range of compounds are often found within the primary literature and are summarized here to illustrate the key SAR findings.
Anticancer Activity: An Emerging Field of Investigation
The isoxazole moiety is present in a number of compounds with demonstrated anticancer properties.[3][4] For the 5-phenylisoxazole-3-carboxylic acid scaffold, research is ongoing to explore its potential in oncology. The mechanism of action for isoxazole-containing anticancer agents can be diverse, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways.[5]
Structure-Activity Relationship Insights:
While a comprehensive SAR for the anticancer activity of this specific scaffold is still being established, preliminary studies on related isoxazole derivatives suggest that:
-
Substitution on the phenyl ring: The nature and position of substituents on the 5-phenyl ring can significantly influence cytotoxicity against various cancer cell lines.
-
Modifications of the carboxylic acid: Conversion of the carboxylic acid to amides or other derivatives can modulate the anticancer activity and pharmacokinetic properties.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs), such as the COX-2 inhibitor valdecoxib.[6] This has prompted the investigation of 5-phenylisoxazole-3-carboxylic acid derivatives as potential anti-inflammatory agents.[7]
Structure-Activity Relationship Insights:
The anti-inflammatory potential of these compounds is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The SAR for this activity is being actively explored, with a focus on achieving selective inhibition of COX-2 over COX-1 to minimize gastrointestinal side effects.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and a key biological assay.
Synthesis of 5-Phenylisoxazole-3-carboxylic Acid
A common and effective method for the synthesis of the 5-phenylisoxazole-3-carboxylic acid core involves the hydrolysis of its corresponding ethyl ester.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-phenylisoxazole-3-carboxylate (1.0 equivalent) in ethanol.
-
Base Addition: To the stirred solution at room temperature, add a 2M aqueous solution of sodium hydroxide (1.5 equivalents).
-
Reaction Monitoring: The hydrolysis is typically rapid. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is usually complete within 5-10 minutes.
-
Acidification: Once the starting material is consumed, carefully add 1N hydrochloric acid to the reaction mixture until the pH is acidic (pH ~2-3). This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then dry it under vacuum to yield the 5-phenylisoxazole-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Caption: Synthetic workflow for 5-phenylisoxazole-3-carboxylic acid.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is a standard method for evaluating the inhibitory potential of compounds against xanthine oxidase.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (50-100 mM, pH 7.5).
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer.
-
Prepare a stock solution of the substrate, xanthine, in the same buffer.
-
Dissolve the test compounds and a positive control (e.g., allopurinol) in DMSO to create stock solutions.
-
-
Assay Setup (in a 96-well UV-transparent plate):
-
Blank wells: Add phosphate buffer and the vehicle (DMSO).
-
Control wells: Add phosphate buffer, xanthine oxidase solution, and the vehicle.
-
Test wells: Add phosphate buffer, xanthine oxidase solution, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
Reaction Initiation: Add the xanthine solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 290-295 nm using a microplate reader. This wavelength corresponds to the formation of uric acid.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: Workflow for the xanthine oxidase inhibition assay.
The Causality Behind Experimental Choices: A Deeper Dive
The selection of specific chemical modifications in drug discovery is a rational process driven by the desire to enhance potency, selectivity, and pharmacokinetic properties. In the context of 5-phenylisoxazole-3-carboxylic acids, molecular modeling studies have provided valuable insights into their interaction with target enzymes like xanthine oxidase.[2] These studies reveal the key amino acid residues in the active site that the inhibitor interacts with.
For instance, the preference for a cyano group at the 3-position of the phenyl ring in xanthine oxidase inhibitors can be rationalized by its ability to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with specific residues in the enzyme's binding pocket.[2] The carboxylic acid is often crucial for anchoring the molecule within the active site through interactions with positively charged or polar amino acid residues. Understanding these interactions at a molecular level allows for the design of new analogs with improved binding affinity and, consequently, higher potency.
Conclusion and Future Directions
The 5-phenylisoxazole-3-carboxylic acid scaffold has proven to be a versatile template for the design of biologically active molecules. The structure-activity relationship for xanthine oxidase inhibition is relatively well-understood, highlighting the importance of specific substitutions on the phenyl ring. The exploration of this scaffold for anticancer and anti-inflammatory applications is a promising and evolving area of research.
Future efforts in this field will likely focus on:
-
Expanding the diversity of substituents on both the phenyl and isoxazole rings to further probe the SAR for various biological targets.
-
Utilizing computational and molecular modeling techniques to guide the design of more potent and selective inhibitors.
-
Investigating the pharmacokinetic and toxicological profiles of lead compounds to assess their potential for clinical development.
This guide provides a foundational understanding of the SAR of 5-phenylisoxazole-3-carboxylic acids, offering valuable insights for researchers dedicated to the discovery and development of novel therapeutic agents.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed.
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry.
- A review of isoxazole biological activity and present synthetic techniques.
- Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review.
- Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE.
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate.
-
Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate.
-
Novel Derivatives of Phenylisoxazole‐3/5‐Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Semantic Scholar.
- Novel Derivatives of Phenylisoxazole‐3/5‐Carbaldehyde Semicarbazone: Synthesis, Characterization, and Comput
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
-
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PubMed Central.
-
5-Phenylisoxazole-3-carboxylic acid 97 14441-90-8. Sigma-Aldrich.
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PubMed Central.
-
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. ResearchGate.
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed Central.
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed Central.
-
5-PHENYLISOXAZOLE-3-CARBOXYLICACID Formula - ECHEMI. ECHEMI.
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate.
-
5-Phenylisoxazole-3-carboxylic Acid. MySkinRecipes.
-
5-Phenylisoxazole-3-carboxylic acid. J&K Scientific LLC.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. ijariit.com [ijariit.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 5-Phenylisoxazole-3-carboxylic Acid [myskinrecipes.com]
Strategic Validation Guide: 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid as a GPR109A Agonist
Executive Summary & Target Landscape
5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid (CAS: 832740-37-1) represents a critical scaffold in the search for "non-flushing" niacin mimetics. Structurally, the isoxazole-3-carboxylic acid core acts as a bioisostere to nicotinic acid (pyridine-3-carboxylic acid), while the 3-hydroxy-phenyl moiety targets the hydrophobic pocket of the GPR109A receptor (also known as HCA2, HM74A, or NIACR1).
The Validation Challenge:
The primary challenge in validating this compound is not merely proving affinity, but distinguishing its signaling bias . The clinical failure of past candidates (e.g., MK-0354) and the side-effect profile of Niacin (cutaneous flushing) necessitate a validation protocol that decouples G-protein signaling (therapeutic anti-lipolytic effect) from
This guide outlines a self-validating system to profile this compound against industry standards: Niacin (Nicotinic Acid) , Acipimox , and MK-0354 .
Comparative Benchmarking: The "Flushing" Index
To validate your target effectively, you must benchmark this compound against established ligands. The "Ideal Candidate" profile is a full agonist for G
| Compound | Primary Target | G | Clinical Profile | |
| Niacin | GPR109A (Full Agonist) | High ( | High (Strong Flushing) | Gold Standard (High efficacy, poor tolerability) |
| Acipimox | GPR109A (Full Agonist) | Moderate | Moderate | Longer half-life, reduced flushing |
| MK-0354 | GPR109A (Partial Agonist) | Low/Partial | None/Negligible | No flushing, but failed efficacy (Phase II) |
| Target Compound | GPR109A (Candidate) | To Be Validated | To Be Validated | Goal: High G |
Mechanistic Visualization: Biased Signaling
The following diagram illustrates the dual pathways of GPR109A. Your validation data must map the compound's activity onto these two distinct branches.
Figure 1: GPR109A Biased Signaling. The goal is to validate the green pathway (Gi) while minimizing the red pathway (
Experimental Validation Protocols
Protocol A: Functional Potency (TR-FRET cAMP Inhibition)
Objective: Confirm the compound activates the G
Reagents:
-
HEK293 cells stably expressing human GPR109A.
-
Forskolin (10
M). -
TR-FRET cAMP detection kit (e.g., LANCE or HTRF).
-
Reference: Niacin (positive control).[1]
Step-by-Step Workflow:
-
Cell Seeding: Plate 5,000 cells/well in a 384-well white low-volume plate.
-
Stimulation Buffer: Prepare buffer containing 10
M Forskolin . This is critical; without Forskolin, the baseline cAMP is too low to observe inhibition. -
Compound Addition: Add the target compound in a dose-response series (e.g., 1 nM to 100
M) mixed with the Forskolin buffer. -
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Detection: Add the cAMP-d2 antibody and the Cryptate-labeled cAMP tracer.
-
Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.
-
Analysis: Plot the decrease in FRET signal. Calculate
. A valid agonist will show a dose-dependent decrease in cAMP, mirroring the Niacin curve.
Protocol B: Safety Profiling ( -Arrestin Recruitment)
Objective: Assess the "Flushing Potential."
Why this method? Cutaneous flushing is mediated by Langerhans cells via
Methodology (PathHunter/Tango Assay):
-
System: Use a cell line expressing GPR109A fused to a ProLink™ tag and
-Arrestin fused to an Enzyme Acceptor (EA). -
Dosing: Treat cells with the compound (1 nM - 100
M) for 90 minutes. -
Mechanism: If the compound recruits
-arrestin, the two fusion proteins interact, reconstituting the enzyme (e.g., -galactosidase). -
Readout: Add substrate and measure chemiluminescence.
-
Validation Criteria:
-
Niacin: High Signal (defined as 100%
). -
Target Compound: Ideally <50%
of Niacin. If is high, the compound will likely cause flushing.
-
Protocol C: Selectivity Check (DAAO Exclusion)
Objective: Rule out off-target inhibition of D-Amino Acid Oxidase (DAAO). Rationale: The 3-hydroxy-isoxazole core is also a privileged scaffold for DAAO inhibitors (used in schizophrenia research). You must ensure your metabolic drug does not interfere with CNS glutamate signaling.
Assay:
-
Enzyme: Recombinant human DAAO.
-
Substrate: D-Serine.[2]
-
Detection: Coupled peroxidase assay (Amplex Red) detecting
production. -
Expectation: The target compound should have an
M against DAAO to be considered selective for GPR109A.
Validation Logic Flowchart
Use this decision matrix to interpret your experimental data.
Figure 2: Decision Matrix for Candidate Progression.
References
-
Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352–355. Link
-
Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874. Link
-
Semple, G., et al. (2008). 3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A novel isosteric scaffold for the design of potent and selective GPR109A agonists. Journal of Medicinal Chemistry, 51(19), 5897-5900. Link
-
Walters, D.S., et al. (2008). Evaluation of a series of bicyclic pyrazole carboxylic acids as agonists of the nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 18(12), 3511-3514. Link
-
Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors.[3] Journal of Medicinal Chemistry, 51(12), 3357-3359. Link
Sources
Selectivity Profile of 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid (ISX-9)
Executive Summary
5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid, commonly designated as ISX-9 , represents a distinct class of "activity-dependent" mimetics.[1] Unlike classical neurotrophic factors (e.g., BDNF) or broad-spectrum differentiators (e.g., Retinoic Acid), ISX-9 operates through a precise calcium-dependent chromatin remodeling mechanism .[1][2]
This guide defines the selectivity profile of ISX-9, resolving its primary chemical paradox: despite containing an isoxazole core characteristic of glutamate receptor agonists (like AMPA), ISX-9 does not bind to ionotropic glutamate receptors.[2] Instead, it selectively triggers voltage-gated Ca²⁺ influx to activate the CaMKII-MEF2-NeuroD1 axis, driving neuronal differentiation while actively suppressing glial lineage.[1]
The Selectivity Paradox: Structural vs. Functional Identity
Chemical biologists often flag the isoxazole scaffold as a potential excitotoxin due to its structural homology with AMPA (
Structural Homology vs. Binding Reality[2]
-
The Scaffold: The isoxazole ring mimics the distal carboxylate of glutamate, usually allowing binding to the glutamate binding pocket.
-
The Deviation: The bulky 3-hydroxy-phenyl group at the 5-position of ISX-9 creates steric hindrance that prevents it from fitting into the ligand-binding domain (LBD) of AMPA, Kainate, or NMDA receptors.
-
The Result: ISX-9 triggers neuronal activity (depolarization) without direct receptor agonism, bypassing the excitotoxicity often seen with direct glutamate analogs.[2]
Comparative Selectivity Profile
The following data sets compare ISX-9 against standard neurogenic agents and receptor ligands.
Table 1: Receptor Selectivity & Binding Affinity
Data synthesized from Schneider et al. (2008) and subsequent SAR studies.[2]
| Target Class | Specific Target | ISX-9 Affinity ( | Comparative Ligand (Affinity) | Clinical Implication |
| Glutamate Receptors | AMPA Receptor | > 100 µM (No Binding) | AMPA ( | Non-excitotoxic; safe for long-term incubation.[1][2] |
| NMDA Receptor | > 100 µM (No Binding) | NMDA ( | Does not trigger excitotoxic cell death.[1][2] | |
| Kainate Receptor | > 100 µM (No Binding) | Kainate ( | High specificity against off-target seizures.[1][2] | |
| Kinases | CaMKII | Activation (Indirect) | Autophosphorylation | ISX-9 is an upstream activator, not a direct kinase ligand.[1][2] |
| Epigenetic | HDAC5 | Nuclear Export (Functional) | MC1568 (Class IIa inhibitor) | ISX-9 mimics activity-dependent HDAC export.[1][2] |
Table 2: Cell Fate Selectivity (Differentiation Outcomes)
Comparison of ISX-9 efficacy in Neural Stem Cells (NSCs) versus other lineages.[1][2]
| Cell Type | Effect of ISX-9 (10–20 µM) | Alternative Agent Comparison | Selectivity Note |
| Neural Stem Cells (NSCs) | Strong Neurogenesis (>3-fold NeuroD1 induction) | Retinoic Acid (RA): Induces mixed neuronal/glial populations.[1][2] | ISX-9 is strictly neurogenic; blocks astrocyte differentiation.[1] |
| Astrocytes | Suppression (Reduces GFAP+ population) | CNTF/LIF: Promotes astrogenesis.[1][2] | ISX-9 actively represses glial fate.[1] |
| Oligodendrocytes (OPCs) | Cytotoxicity (Reduces cell number) | T3 (Triiodothyronine): Promotes maturation.[1][2] | WARNING: ISX-9 is toxic to OPCs; not suitable for demyelination models.[1] |
| Endothelial Progenitors | Inhibition (Blocks tube formation) | VEGF: Promotes angiogenesis.[1][2] | Anti-angiogenic properties reported.[1][3] |
Mechanistic Selectivity: The CaMKII-MEF2 Axis
ISX-9 acts as a "chemical mimetic" of neuronal depolarization.[1] It induces a sustained, slow calcium influx (via L-type voltage-gated calcium channels, VGCCs) which is necessary to activate Calmodulin Kinase II (CaMKII).[1][2]
Pathway Logic[1][2]
-
Trigger: ISX-9 causes membrane depolarization (mechanism distinct from glutamate receptors).[1][2]
-
Transducer: Intracellular Ca²⁺ rises, activating CaMKII.[1]
-
Effector: CaMKII phosphorylates HDAC5 (Histone Deacetylase 5).[1][2]
-
Derepression: Phosphorylated HDAC5 is exported from the nucleus.[1]
-
Transcription: MEF2 (Myocyte Enhancer Factor 2) is released from HDAC repression, recruiting HATs (p300) to transcribe NeuroD1.[1][2]
Figure 1: The ISX-9 Mechanism of Action.[1][2] Note the specific requirement for CaMKII-mediated HDAC export to liberate MEF2, distinguishing it from retinoic acid signaling.
Experimental Protocols
To validate ISX-9 activity in your specific cell line, use the following self-validating protocols.
Protocol A: MEF2-Luciferase Reporter Assay (Mechanism Validation)
Objective: Confirm ISX-9 is acting via the specific MEF2 pathway rather than general toxicity or off-target effects.[1][2]
-
Cell Seeding: Plate HEK293T or Neural Progenitor Cells (NPCs) at
cells/well in a 96-well plate. -
Transfection (Day 1):
-
Treatment (Day 2):
-
Incubation: Incubate for 24 hours.
-
Readout: Lyse cells and measure Luminescence (Firefly/Renilla ratio).
Protocol B: Neuronal Differentiation Assay (Phenotypic Validation)
Objective: Quantify neurogenic selectivity against glial differentiation.[1][2]
-
Preparation: Coat coverslips with Poly-L-Ornithine (10 µg/mL) and Laminin (5 µg/mL).[1][2]
-
Seeding: Plate adult hippocampal NSCs at a density of
cells/cm².[1] -
Induction:
-
Fixation (Day 7): Fix with 4% Paraformaldehyde (PFA) for 15 min.
-
Immunostaining:
-
Quantification:
References
-
Schneider, J. W., Gao, Z., Li, S., et al. (2008).[2][4] Small-molecule activation of neuronal cell fate.[1][4][5][6] Nature Chemical Biology, 4(7), 408–410.[2][4] [1][2]
-
Key Finding: Establishes ISX-9 as a neurogenic agent that does not bind AMPA/NMDA receptors but requires CaMKII activation.[1]
-
-
Petrik, D., Jiang, Y., Birnbaum, S. G., et al. (2012).[2][4] Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule. FASEB Journal, 26(8), 3148–3162.[2][4] [1][2]
-
MacMillan, K. S., et al. (2011).[1][2] Structure–activity relationship studies of isoxazole-3-hydroxyphenyl-based activators of neurogenesis. Bioorganic & Medicinal Chemistry Letters, 21(19), 5879-5883.[2]
- Key Finding: Defines the SAR, showing the 3-hydroxy group is essential for activity and selectivity.
-
Zhang, Y., et al. (2015).[2] Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells.[3] PLOS ONE, 10(9), e0138724.[2]
- Key Finding: Provides the toxicity profile for OPCs and endothelial cells, establishing the selectivity limits.
Sources
- 1. This compound | C10H7NO4 | CID 3157100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of Isx-9 and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
